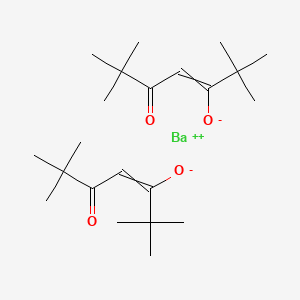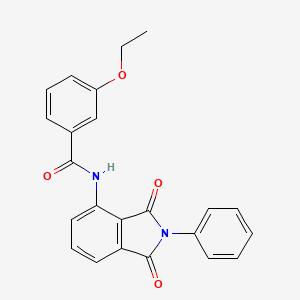![molecular formula C18H15NO B12451198 3-[([1,1'-Biphenyl]-4-yl)oxy]aniline CAS No. 887580-43-0](/img/structure/B12451198.png)
3-[([1,1'-Biphenyl]-4-yl)oxy]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[([1,1’-Biphenyl]-4-yl)oxy]aniline is an organic compound that features a biphenyl group linked to an aniline moiety through an ether linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[([1,1’-Biphenyl]-4-yl)oxy]aniline typically involves the reaction of 4-bromobiphenyl with 3-aminophenol under basic conditions. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the amino group of 3-aminophenol attacks the bromine-substituted biphenyl, resulting in the formation of the ether linkage .
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate to facilitate the reaction .
化学反应分析
Types of Reactions
3-[([1,1’-Biphenyl]-4-yl)oxy]aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted biphenyl derivatives, quinones, and amino derivatives .
科学研究应用
3-[([1,1’-Biphenyl]-4-yl)oxy]aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and polymers.
作用机制
The mechanism of action of 3-[([1,1’-Biphenyl]-4-yl)oxy]aniline involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The biphenyl group provides a rigid scaffold that can interact with hydrophobic pockets in proteins, while the aniline moiety can form hydrogen bonds with amino acid residues .
相似化合物的比较
Similar Compounds
4-Aminobiphenyl: Similar structure but lacks the ether linkage.
Biphenyl-4-amine: Another related compound with a different substitution pattern.
4-Phenoxyaniline: Contains a phenoxy group instead of a biphenyl group.
Uniqueness
3-[([1,1’-Biphenyl]-4-yl)oxy]aniline is unique due to its combination of a biphenyl group and an aniline moiety linked through an ether bond. This structure imparts distinct chemical and physical properties, making it valuable for various applications .
属性
CAS 编号 |
887580-43-0 |
|---|---|
分子式 |
C18H15NO |
分子量 |
261.3 g/mol |
IUPAC 名称 |
3-(4-phenylphenoxy)aniline |
InChI |
InChI=1S/C18H15NO/c19-16-7-4-8-18(13-16)20-17-11-9-15(10-12-17)14-5-2-1-3-6-14/h1-13H,19H2 |
InChI 键 |
YJQRLTCXYNGNSE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC3=CC=CC(=C3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3,4-dichloro-N-{[6-chloro-2-(4-methylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}benzamide](/img/structure/B12451152.png)
![N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N-(3-chloro-4-methoxyphenyl)benzenesulfonamide](/img/structure/B12451158.png)
![3-Azabicyclo[3.2.0]heptan-6-ol hydrochloride](/img/structure/B12451161.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N-(3,4-dichlorophenyl)-N~2~-methylglycinamide](/img/structure/B12451162.png)

![1-[(E)-{[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]naphthalen-2-ol](/img/structure/B12451174.png)


![N-{[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-3-bromo-4-ethoxybenzamide](/img/structure/B12451190.png)
![4-{[3-(Morpholin-4-yl)propyl]amino}-4-oxobutanoic acid](/img/structure/B12451191.png)
![N'-[bis(4-chlorophenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B12451193.png)
![2-{[(2E)-3-Phenylprop-2-EN-1-YL]amino}ethanol hydrochloride](/img/structure/B12451200.png)
![N-{[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamothioyl}-3-fluorobenzamide](/img/structure/B12451213.png)
